molecular formula C17H20N3O5P B11419667 Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11419667
M. Wt: 377.3 g/mol
InChI Key: OHUNUNFFENARII-UHFFFAOYSA-N
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Description

Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound with a molecular formula of C19H23N2O6P. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and an oxazole ring, all connected through a phosphonate group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the oxazole ring.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it into a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Diethyl [2-(furan-2-YL)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate can be compared with other similar compounds, such as:

    Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate: This compound has a similar structure but with a methoxybenzyl group instead of a pyridinyl group, leading to different chemical and biological properties.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities, can be compared in terms of their chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of heterocyclic rings and the presence of the phosphonate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N3O5P

Molecular Weight

377.3 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H20N3O5P/c1-3-23-26(21,24-4-2)17-16(19-12-13-7-5-9-18-11-13)25-15(20-17)14-8-6-10-22-14/h5-11,19H,3-4,12H2,1-2H3

InChI Key

OHUNUNFFENARII-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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